Benzoic acid, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9),1'-cyclopent)-9-yl)ethyl)amino)-, methyl ester
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Overview
Description
Benzoic acid, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9),1’-cyclopent)-9-yl)ethyl)amino)-, methyl ester is a complex organic compound with a unique structure that includes a spirocyclic diazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9),1’-cyclopent)-9-yl)ethyl)amino)-, methyl ester typically involves multi-step organic reactions. The starting materials often include benzoic acid derivatives and spirocyclic intermediates. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9),1’-cyclopent)-9-yl)ethyl)amino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9),1’-cyclopent)-9-yl)ethyl)amino)-, methyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9),1’-cyclopent)-9-yl)ethyl)amino)-, methyl ester involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoic acid derivatives and spirocyclic diazepines. Examples include:
- Benzoic acid, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9),1’-cyclopent)-9-yl)ethyl)amino)-, ethyl ester
- Benzoic acid, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9),1’-cyclopent)-9-yl)ethyl)amino)-, propyl ester
Uniqueness
The uniqueness of Benzoic acid, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9),1’-cyclopent)-9-yl)ethyl)amino)-, methyl ester lies in its specific structural features, such as the spirocyclic diazepine ring system and the methyl ester functional group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
133308-01-7 |
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Molecular Formula |
C26H31N3O2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl 4-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethylamino)benzoate |
InChI |
InChI=1S/C26H31N3O2/c1-31-25(30)19-11-13-20(14-12-19)27-17-18-29-24-10-3-2-8-23(24)28-22-9-6-7-21(22)26(29)15-4-5-16-26/h2-3,8,10-14,21,27H,4-7,9,15-18H2,1H3 |
InChI Key |
PPRSBOWRPJPSEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCCN2C3=CC=CC=C3N=C4CCCC4C25CCCC5 |
Origin of Product |
United States |
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